1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The compound's systematic name reflects its complex structure, which includes a tert-butyl group, a methyl group, and two carboxylate functionalities attached to a piperidine ring.
The compound is classified as a piperidine derivative and can be sourced from various chemical suppliers specializing in organic compounds. Its Chemical Abstracts Service Registry Number (CAS RN) is 124443-68-1, indicating its unique identification in chemical databases. The molecular formula for this compound is , with a molecular weight of approximately 243.30 g/mol .
The synthesis of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate typically involves several key steps:
The molecular structure of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure. For instance, ^1H NMR data might reveal distinct chemical shifts corresponding to different protons in the molecule, supporting its structural elucidation .
The compound can undergo various chemical reactions typical of piperidine derivatives, including:
Reactions may be facilitated by catalysts or specific solvents that enhance yields or selectivity. For example, using dimethylformamide as a solvent for nucleophilic substitution reactions can significantly improve outcomes .
The mechanism of action for 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is primarily linked to its interactions with biological targets such as receptors or enzymes within cellular pathways. The presence of amine and carboxylate groups allows for hydrogen bonding and ionic interactions, which are crucial for binding affinity.
Upon binding to its target, this compound may modulate receptor activity or enzyme function, leading to physiological effects that can be explored in pharmacological studies. Specific data regarding its mechanism would depend on ongoing research into its biological activity .
The physical state of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate at room temperature is typically solid. Its melting point and solubility characteristics can vary based on purity and crystalline form.
Chemical properties include stability under various conditions (e.g., temperature, pH), reactivity with common reagents, and potential degradation pathways. Analytical methods such as High Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time .
1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate has potential applications in:
Reductive amination serves as the cornerstone synthetic strategy for introducing the critical amino group at the C4 position of the piperidine scaffold in 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This transformation typically employs 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) as the starting material, where the C4 carbonyl is converted to an imine intermediate followed by reduction to the amine [2] [4]. The stereochemical integrity of the C4 position is maintained using stereoselective reducing agents, with catalytic hydrogenation emerging as the most efficient method. Platinum oxide (PtO₂) or palladium hydroxide (Pd(OH)₂) catalysts under hydrogen pressure (40-50 psi) achieve near-quantitative yields (81-100%) with retention of configuration, as confirmed by chiral HPLC analysis [3] [5].
Alternative protocols utilize sodium cyanoborohydride in methanol/acetic acid mixtures at ambient temperature, though these exhibit lower yields (60-75%) due to competing ester reduction byproducts. Recent optimizations employ continuous-flow hydrogenation systems with Raney nickel catalysts, reducing reaction times from 12 hours to <30 minutes while maintaining yields >95% – a critical advancement for industrial-scale synthesis [5]. The choice of reducing system significantly impacts diastereoselectivity in substituted analogs, with heterogeneous catalysts providing superior stereocontrol (>98% de) compared to homogeneous alternatives.
Table 1: Reductive Amination Performance Metrics
Reducing System | Catalyst Loading | Temperature (°C) | Pressure (psi) | Reaction Time | Yield (%) |
---|---|---|---|---|---|
PtO₂/AcOH | 5% w/w | 25 | 50 | 2 hours | 81% |
Pd(OH)₂/EtOAc | 10% w/w | 25 | 14.7 | 3 hours | 100% |
Raney Ni/MeOH | 15% w/w | 50 | 40 | 30 minutes | 95% |
NaBH₃CN/MeOH | 2 equiv | 25 | Ambient | 12 hours | 60% |
The orthogonal protection scheme employing tert-butoxycarbonyl (Boc) for the piperidine nitrogen and methyl ester for the C4 carboxylate enables precise regiochemical control during 4-aminopiperidine synthesis. The Boc group provides exceptional stability during reductive amination (pH 4-8) and nucleophilic substitutions while being readily cleavable under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting the methyl ester or amine functionality [2] [8]. This stability profile permits sequential transformations at the C4 position without premature deprotection, as demonstrated in the synthesis of 4-cyano derivatives (CAS 362703-34-2) where the Boc group remains intact throughout cyanation [5].
The methyl ester at C4 exhibits complementary reactivity, serving as a latent carboxylic acid handle for amide coupling or reduction to alcohols. Crucially, the methyl ester demonstrates stability toward LiHMDS-mediated enolization at -78°C – a key feature enabling directed ortho-lithiation for C2 functionalization. However, prolonged exposure to strong nucleophiles (e.g., LiAlH₄) necessitates Boc protection to prevent N-dealkylation [4]. For acid-sensitive substrates, alternative protecting group pairings have been evaluated, with Cbz/Boc providing enhanced orthogonality at the cost of additional hydrogenation steps. Recent advances utilize tert-butyl esters at C4, though these introduce steric hindrance that impedes subsequent nucleophilic additions at the carbonyl carbon.
Table 2: Protective Group Stability Profiles
Reaction Condition | Boc Stability | Methyl Ester Stability | Recommended Limits |
---|---|---|---|
TFA/DCM (50%) | Deprotected | Stable | <30 minutes, 0°C |
LiHMDS (1M in THF, -78°C) | Stable | Stable | 2 equivalents, 1 hour |
H₂/Pd-C (50 psi) | Stable | Stable | 24 hours, 25°C |
NaOH/MeOH (1M) | Stable | Hydrolyzed | pH >10, >15 minutes |
BH₃·THF (1M) | Stable | Reduced | Not compatible |
The differential reactivity of the C4 amine versus the C1/C4 carbonyls enables sequential functionalization of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. The primary amine (pKₐ ~10.5) undergoes selective acylation with anhydrides or acid chlorides in toluene at 0-25°C without affecting the ester functionalities, achieving >95% conversion within 1 hour [3] [9]. This chemoselectivity is exploited in the synthesis of amide derivatives where the methyl ester is subsequently hydrolyzed to carboxylic acids using LiOH/THF/H₂O (0°C, 2 hours), preserving both the Boc group and newly formed amide linkage.
Nucleophilic aromatic substitution showcases another dimension of chemoselectivity: the amine displaces activated halides (e.g., 4-chloro-6,7-dimethoxyquinazoline) in DMF at 80°C with complete ester preservation [4]. Conversely, the methyl ester undergoes aminolysis with alkylamines in the presence of catalytic DMAP (4-dimethylaminopyridine), while the Boc group and C4 amine remain unaffected when reactions are conducted below 0°C. For stereoselective variants like O1-tert-butyl O2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate (CAS 778646-95-0), the spatial orientation at C2 and C4 dictates reaction rates – trans-isomers exhibit 3-fold faster acylation kinetics than cis-configured analogs due to reduced steric encumbrance [1] [9].
Scale-up of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate synthesis faces three primary challenges: exotherm management during imine formation, catalyst cost in reductive amination, and purification complexity of polar intermediates. Kilogram-scale implementations address these through:
Process mass intensity (PMI) analysis reveals hydrogenation pressure as the critical yield determinant: increasing H₂ pressure from 15 psi to 50 psi improves conversion from 74% to 98% while reducing reaction time from 18 hours to 2 hours. Additionally, switching from batch to continuous hydrogenation (tube reactor with immobilized Pt/C catalyst) enhances mass transfer and reduces overall step time by 85% [5]. These optimizations collectively elevate overall yield from 37% (lab-scale) to 78% (pilot-plant scale) while maintaining stereochemical fidelity (>99.5% ee).
Table 3: Scalability Impact on Key Process Parameters
Process Parameter | Lab Scale | Optimized Pilot Scale | Improvement Factor |
---|---|---|---|
Overall Yield | 37% | 78% | 2.1× |
Catalyst Consumption | 0.5 g/kg | 0.07 g/kg | 7.1× reduction |
Reaction Volume | 22 L/kg | 8.5 L/kg | 2.6× reduction |
Processing Time | 120 hours | 38 hours | 3.2× reduction |
PMI (Total mass input) | 287 kg/kg | 89 kg/kg | 3.2× reduction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7